Product packaging for 5-Chloro-[1,2]naphthoquinone(Cat. No.:)

5-Chloro-[1,2]naphthoquinone

Cat. No.: B8662626
M. Wt: 192.60 g/mol
InChI Key: AZPLQZRUQNBNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-[1,2]naphthoquinone is a synthetic chlorinated quinone offered for research purposes. This compound is part of the naphthoquinone family, a class of molecules known for their distinctive redox properties and broad bioactivity, which includes investigated anticancer, antimicrobial, and enzyme inhibitory effects . The electrochemical behavior of naphthoquinones is a key area of study, as their ability to accept one or two electrons allows them to generate reactive oxygen species (ROS) and interact with biological molecules such as DNA and proteins; this redox activity is often linked to their research value in studies on oxidative stress and cytotoxicity . Specifically, 1,2-naphthoquinone derivatives have been highlighted in recent studies for showing promising cytotoxic activity against human hepatocarcinoma (HepG2) cell lines and for acting as inhibitors of acetylcholinesterase (AChE), an enzyme target in neurodegenerative disease research . The structure-activity relationship of these compounds is a subject of ongoing investigation, where the introduction of substituents like chlorine atoms or amine groups is used to tune their redox potential and biological interactions . Researchers value this compound as a building block for synthesizing more complex molecules and for probing biochemical mechanisms. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClO2 B8662626 5-Chloro-[1,2]naphthoquinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5ClO2

Molecular Weight

192.60 g/mol

IUPAC Name

5-chloronaphthalene-1,2-dione

InChI

InChI=1S/C10H5ClO2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H

InChI Key

AZPLQZRUQNBNDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)C2=O)C(=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 1 2 Naphthoquinone and Its Structural Analogues

Established Synthetic Pathways for 1,2-Naphthoquinone (B1664529) Scaffolds

The foundational 1,2-naphthoquinone core can be synthesized through several established methods. A classic and reliable approach involves the oxidation of 1,2-aminonaphthol hydrochloride. orgsyn.org This reaction is typically carried out in an acidic aqueous solution using an oxidizing agent such as ferric chloride. orgsyn.org The process is known for its efficiency and high yields, providing a straightforward route to the parent 1,2-naphthoquinone structure.

Another versatile method for constructing fused 1,2-naphthoquinones involves a one-pot, three-step palladium-catalyzed process starting from simple alkynes. This is followed by a trivalent-iodine-mediated oxidation of the resulting methoxy-substituted naphthalene (B1677914) intermediates to yield the desired 1,2-naphthoquinone scaffold. rsc.org

The following table summarizes key established synthetic pathways for 1,2-naphthoquinone scaffolds.

Starting MaterialKey Reagents/ConditionsProductReference
1,2-Aminonaphthol hydrochlorideFerric chloride, HCl (aq)1,2-Naphthoquinone orgsyn.org
Simple alkynes1. Palladium catalyst; 2. Trivalent iodine reagentFused 1,2-Naphthoquinones rsc.org

Targeted Synthesis Strategies for Halogenated Naphthoquinones

The introduction of a chlorine atom at a specific position on the naphthoquinone ring requires carefully designed synthetic strategies to ensure regioselectivity.

Regioselective Chlorination Approaches within the Naphthoquinone Ring System

Direct and regioselective chlorination of the 1,2-naphthoquinone scaffold at the 5-position presents a significant synthetic challenge due to the multiple reactive sites on the aromatic ring. While general methods for the chlorination of aromatic compounds exist, achieving specific substitution at the C-5 position often requires indirect approaches. Research into the regioselective halogenation of complex aromatic systems is ongoing, with enzymatic and chemo-catalytic methods showing promise for achieving site-selectivity.

Synthesis via Precursor Functionalization and Subsequent Cyclization

A more controlled and widely applicable strategy for the synthesis of 5-Chloro- jalsnet.comresearchgate.netnaphthoquinone involves the functionalization of a suitable naphthalene precursor followed by oxidation to form the quinone ring. This multi-step approach allows for the precise placement of the chloro substituent.

One such method begins with the synthesis of a 5-substituted 1-naphthol (B170400) derivative. This can be achieved through various aromatic substitution reactions on a naphthalene core. For instance, the synthesis of 2,5,8-tribromonaphthoquinone has been demonstrated starting from naphthalene, involving a series of bromination and subsequent oxidation steps. researchgate.net A similar synthetic logic can be applied to introduce a chlorine atom at the 5-position.

A particularly effective strategy for introducing substituents at the 5-position of a naphthalene ring is through peri-metalation of a protected 1-naphthol derivative. This involves the use of a directing group to facilitate lithiation at the sterically hindered 8-position (peri-position), followed by quenching with an electrophilic chlorine source. Subsequent deprotection and oxidation of the resulting 5-chloro-1-naphthol would yield the target 5-Chloro- jalsnet.comresearchgate.netnaphthoquinone.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Naphthoquinones

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted aromatic compounds, including naphthoquinones. While direct C-H activation and functionalization at the 5-position of a pre-formed 1,2-naphthoquinone ring are challenging, these methods are highly effective for the synthesis of substituted precursors.

For instance, palladium-catalyzed C-H functionalization has been successfully applied to benzoquinone, allowing for the introduction of various aryl and other functional groups. researchgate.netnih.gov Similar strategies, often employing a directing group to guide the catalyst to a specific C-H bond, could be adapted for the functionalization of naphthalene derivatives at the 5-position prior to their conversion to the naphthoquinone. rsc.org These reactions typically involve a palladium catalyst, a directing group on the substrate, and a suitable coupling partner.

The following table outlines targeted synthesis strategies for halogenated naphthoquinones.

StrategyKey StepsPotential Application
Precursor Functionalization and Oxidation1. Synthesis of a 5-chloro-naphthalene derivative; 2. Oxidation to the 1,2-quinone.Direct and controlled synthesis of 5-Chloro- jalsnet.comresearchgate.netnaphthoquinone.
Palladium-Catalyzed C-H Functionalization of Precursors1. Directed C-H chlorination of a naphthalene precursor; 2. Oxidation.Atom-economical route to 5-chloro-naphthalene intermediates.

Application of Sustainable and Green Chemistry Principles in 5-Chloro-jalsnet.comresearchgate.netnaphthoquinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. In the context of 5-Chloro- jalsnet.comresearchgate.netnaphthoquinone synthesis, this involves the use of environmentally benign reagents, solvents, and catalytic systems.

Sustainable chlorination methods for aromatic compounds are an active area of research. These approaches aim to replace traditional chlorinating agents, which are often hazardous, with greener alternatives. jalsnet.comresearchgate.netresearchgate.net For example, oxidative chlorination using sodium chlorate (B79027) and hydrochloric acid in an aqueous medium provides an efficient method for chlorinating arenes. jalsnet.com Photochemical methods, such as photoinduced decarboxylative chlorination, also offer a sustainable route to chlorinated organic compounds. nih.gov

Enzymatic catalysis, for instance using laccases, has been explored for the one-pot synthesis of 1,4-naphthoquinones in aqueous media, avoiding the need for hazardous organic solvents and metal reagents. While not yet specifically demonstrated for 5-Chloro- jalsnet.comresearchgate.netnaphthoquinone, such biocatalytic approaches hold significant potential for the future development of greener synthetic routes.

Synthetic Routes for Derivatization and Generation of 5-Chloro-jalsnet.comresearchgate.netnaphthoquinone Analogues

The chloro substituent at the 5-position of the jalsnet.comresearchgate.netnaphthoquinone ring can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse range of analogues. A key reaction for the derivatization of halo-aromatic compounds is nucleophilic aromatic substitution (SNAr). chemistrysteps.comyoutube.commasterorganicchemistry.comlibretexts.org

In the case of 5-Chloro- jalsnet.comresearchgate.netnaphthoquinone, the presence of the electron-withdrawing quinone moiety activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate 5-amino, 5-alkoxy, and 5-thioalkoxy derivatives, respectively. The reaction conditions for SNAr typically involve a polar aprotic solvent and may be facilitated by the use of a base.

For example, the synthesis of amino-naphthoquinone derivatives from their corresponding chloro-naphthoquinone precursors is a well-established transformation. nih.govnih.gov This reaction provides a versatile route to a library of compounds with varying substituents at the 5-position, enabling the exploration of structure-activity relationships.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 1 2 Naphthoquinone

Redox Chemistry and Electron Transfer Mechanisms of the Quinone Moiety

The quinone ring is the primary site of redox activity in 5-Chloro- mdpi.comnih.govnaphthoquinone. This reactivity is central to many of its biological and chemical effects. The process involves the transfer of electrons to the quinone, often in a stepwise manner, leading to the formation of intermediate species. The redox potential of the quinone is a critical factor governing these electron transfer processes, and it is influenced by the electronic nature of substituents on the naphthoquinone core. Electron-withdrawing groups, such as the chlorine atom at the 5-position, are expected to increase the redox potential, making the molecule more susceptible to reduction. diva-portal.orgacs.org

In non-aqueous media, the reduction of a quinone (Q) typically proceeds through two successive one-electron transfer steps. The first step forms a semiquinone radical anion (Q•−), and the second step generates the quinone dianion (Q2−). acs.org In protic media, these electron transfers are often coupled with protonation, leading to the formation of hydroquinone (B1673460) (H2Q).

Table 1: General Redox Reactions of a Quinone Moiety

Reaction StepDescriptionGeneral Equation
1 One-electron reduction to form a semiquinone radical anion.Q + e- ⇌ Q•−
2 Second one-electron reduction to form a dianion.Q•− + e- ⇌ Q2−
3 Overall two-electron, two-proton reduction to form a hydroquinone.Q + 2e- + 2H+ ⇌ H2Q

The reduction of 5-Chloro- mdpi.comnih.govnaphthoquinone initiates with a one-electron transfer to produce the corresponding 5-chloro- mdpi.comnih.govsemiquinone radical anion. This intermediate is a free radical species that can be relatively stable under certain conditions. nih.govnih.gov The formation of semiquinone radicals from various quinones has been extensively studied, often employing techniques like electron paramagnetic resonance (EPR) spectroscopy for their detection and characterization. nih.govnih.gov

Further reduction of the semiquinone radical, through the acceptance of a second electron, leads to the formation of the dianion. In the presence of protons, these reduced species are protonated to yield the corresponding 5-chloro- mdpi.comnih.govhydroquinone. The hydroquinone is the fully reduced, aromatic form of the molecule. wikipedia.org The interconversion between the quinone, semiquinone, and hydroquinone states is a reversible process, forming a redox couple that is fundamental to the compound's chemistry. nih.gov

A significant consequence of the redox cycling of naphthoquinones is the generation of reactive oxygen species (ROS). mdpi.comnih.govnih.govresearchgate.net This process is initiated when the semiquinone radical anion transfers its extra electron to molecular oxygen (O2), which is abundant in aerobic environments. This electron transfer reduces oxygen to the superoxide (B77818) radical anion (•O2−). nih.gov

The superoxide radical can then undergo further reactions to produce other ROS, such as hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH). The regeneration of the parent quinone from the semiquinone allows it to participate in another round of reduction, thus creating a catalytic cycle of ROS production. nih.gov The presence of the electron-withdrawing chloro group in 5-Chloro- mdpi.comnih.govnaphthoquinone is anticipated to facilitate the initial reduction to the semiquinone, thereby potentially enhancing its capacity for ROS generation compared to unsubstituted naphthoquinones. mdpi.comnih.gov

Table 2: Key Reactions in ROS Generation by Naphthoquinones

StepReactantsProductsDescription
1 Quinone (Q) + e-Semiquinone (Q•−)Initial one-electron reduction.
2 Semiquinone (Q•−) + O2Quinone (Q) + Superoxide (•O2−)Electron transfer to molecular oxygen.
3 2•O2− + 2H+H2O2 + O2Dismutation of superoxide to hydrogen peroxide.
4 H2O2 + •O2−•OH + OH- + O2Haber-Weiss reaction (metal-catalyzed).
5 H2O2 + Fe2+•OH + OH- + Fe3+Fenton reaction.

Nucleophilic Addition Reactions to the Quinone Ring

The electron-deficient nature of the carbonyl carbons and the conjugated double bond in the quinone ring of 5-Chloro- mdpi.comnih.govnaphthoquinone makes it susceptible to nucleophilic attack. Nucleophiles can add to the quinone system in a 1,4-Michael-type addition. nih.gov This reaction typically involves the attack of a nucleophile at one of the electrophilic carbon atoms of the α,β-unsaturated ketone system.

Common nucleophiles that can participate in these reactions include thiols, amines, and other soft nucleophiles. nih.govresearchgate.net The initial addition product is an enolate, which can then tautomerize to the more stable hydroquinone adduct. Subsequent oxidation of this hydroquinone can regenerate a quinone structure, now bearing the nucleophilic substituent. While specific studies on 5-Chloro- mdpi.comnih.govnaphthoquinone are limited, the reactivity pattern is well-established for other naphthoquinones. nih.govresearchgate.netresearchgate.net The chlorine atom on the aromatic ring is not expected to be displaced in these reactions, as the primary site of attack is the electron-poor quinone ring.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. nih.govmasterorganicchemistry.combyjus.com In the case of 5-Chloro- mdpi.comnih.govnaphthoquinone, the aromatic ring can undergo substitution reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is directed by the combined electronic effects of the existing substituents: the chloro group and the quinone moiety.

Pericyclic and Cycloaddition Reactions Involving the Naphthoquinone System

The conjugated double bonds within the quinone ring of 5-Chloro- mdpi.comnih.govnaphthoquinone allow it to participate in pericyclic reactions, most notably as a dienophile in Diels-Alder cycloadditions. nih.govwikipedia.org The [4+2] cycloaddition of a conjugated diene to the electron-deficient double bond of the quinone ring is a powerful method for the construction of polycyclic systems. nih.gov

The reactivity of the naphthoquinone as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl groups. The chlorine atom at the 5-position, being on the benzenoid ring, is expected to have a less direct, but still electron-withdrawing, influence on the dienophilic double bond. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes would be an important consideration in synthetic applications. While specific Diels-Alder reactions involving 5-Chloro- mdpi.comnih.govnaphthoquinone are not extensively documented, the general reactivity of naphthoquinones in such transformations is well-established. nih.gov

Photochemical and Photoreductive Transformations of 5-Chloro-mdpi.comnih.govnaphthoquinone

Naphthoquinones are known to be photochemically active due to the presence of the carbonyl chromophores. mdpi.com Upon absorption of light, 5-Chloro- mdpi.comnih.govnaphthoquinone can be excited to a singlet or triplet state. These excited states can undergo various transformations, including photoreduction.

Photoreduction can occur in the presence of a hydrogen donor, leading to the formation of the semiquinone radical and subsequently the hydroquinone. hilarispublisher.com The mechanism often involves the abstraction of a hydrogen atom by the excited quinone from the donor molecule. The photochemical reactions of quinones are sensitive to the solvent and the presence of other reactive species. For instance, photoacylation of 1,4-naphthoquinone (B94277) with aldehydes has been reported. mdpi.com While specific photochemical studies on 5-Chloro- mdpi.comnih.govnaphthoquinone are not widely available, its behavior can be inferred from the known photochemistry of related chloronaphthoquinones and other naphthoquinone derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 1 2 Naphthoquinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 5-Chloro- scienceopen.comscielo.brnaphthoquinone is expected to show distinct signals for its five aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the carbonyl groups and the chlorine atom, as well as the anisotropic effects of the aromatic rings. Protons on the quinone ring (H-3 and H-4) would likely appear at a different field than the protons on the chlorinated benzene (B151609) ring (H-6, H-7, and H-8). Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which, along with their integration values, would allow for the unambiguous assignment of each proton.

¹³C NMR: The carbon-13 NMR spectrum provides information on each of the ten carbon atoms in the 5-Chloro- scienceopen.comscielo.brnaphthoquinone structure. Two distinct signals are anticipated in the downfield region (typically δ 170-190 ppm) corresponding to the two carbonyl carbons (C-1 and C-2). The remaining eight signals will correspond to the sp²-hybridized carbons of the fused rings, with the carbon atom bonded to the chlorine (C-5) showing a characteristic chemical shift.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure.

COSY would reveal the correlations between adjacent protons, confirming the connectivity within the aromatic rings.

HSQC would correlate each proton signal to its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two or three bonds, which is vital for piecing together the entire carbon skeleton and confirming the placement of substituents, including the chlorine atom and the quinone functionality.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Chloro- scienceopen.comscielo.brnaphthoquinone

¹H NMR (Predicted)¹³C NMR (Predicted)
Proton PositionExpected Chemical Shift (ppm) & MultiplicityCarbon PositionExpected Chemical Shift (ppm)
H-3~6.3-6.5 (d)C-1~180-185
H-4~7.4-7.6 (d)C-2~175-180
H-6~7.8-8.0 (d)C-3~125-130
H-7~7.6-7.8 (t)C-4~135-140
H-8~7.5-7.7 (d)C-4a~130-135
C-5~130-135
C-6~128-132
C-7~133-138
C-8~125-130
C-8a~145-150

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing its molecular vibrations.

IR Spectroscopy: The IR spectrum of 5-Chloro- scienceopen.comscielo.brnaphthoquinone would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. In ortho-quinones, these are typically observed in the region of 1660-1700 cm⁻¹. The spectrum would also feature bands for the C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹) and the C-Cl stretching vibration (typically in the 700-800 cm⁻¹ range). Aromatic C-H stretching and bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretches are visible in Raman spectra, non-polar bonds like C=C often produce stronger signals. This technique would be particularly useful for characterizing the vibrations of the fused aromatic carbon framework. The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. scielo.brresearchgate.net

Table 2: Key Vibrational Frequencies for 5-Chloro- scienceopen.comscielo.brnaphthoquinone

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchIR, Raman3000-3100Medium-Weak
C=O Stretch (Quinone)IR, Raman1660-1700Strong (IR), Medium (Raman)
Aromatic C=C StretchIR, Raman1500-1600Medium-Strong
Aromatic C-H In-plane BendIR, Raman1000-1300Medium
C-Cl StretchIR, Raman700-800Strong (IR)
Aromatic C-H Out-of-plane BendIR650-900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of a naphthoquinone derivative is characterized by two main types of absorptions.

π→π* Transitions: These are high-intensity absorptions typically occurring in the UV region (below 350 nm) and arise from the excitation of electrons in the π-system of the fused aromatic rings.

n→π* Transitions: These are lower-intensity absorptions that occur at longer wavelengths, often extending into the visible region (around 400-500 nm). They result from the excitation of a non-bonding electron from one of the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital. This transition is responsible for the characteristic yellow color of many naphthoquinones. The position and intensity of these bands can be influenced by substituents and the solvent used.

Table 3: Predicted UV-Vis Absorption Data for 5-Chloro- scienceopen.comscielo.brnaphthoquinone

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)Region
π→π~250-280HighUV
π→π~330-350MediumUV
n→π*~400-450LowVisible

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For 5-Chloro- scienceopen.comscielo.brnaphthoquinone (C₁₀H₅ClO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in two peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of about 3:1.

Electron impact (EI) ionization would likely induce fragmentation, with expected pathways including the sequential loss of carbonyl groups (as CO, 28 Da) and the loss of the chlorine atom (35/37 Da), providing further structural confirmation. nih.gov

Table 4: Predicted Mass Spectrometry Data for 5-Chloro- scienceopen.comscielo.brnaphthoquinone

ParameterExpected Value / Observation
Molecular FormulaC₁₀H₅ClO₂
Nominal Molecular Weight192 g/mol (for ³⁵Cl)
Exact Mass [M]⁺ (C₁₀H₅³⁵ClO₂)191.9978
Isotopic Pattern [M]⁺:[M+2]⁺~3:1 ratio
Key Fragment Ions (m/z)[M-CO]⁺ (Loss of carbonyl)
[M-2CO]⁺ (Loss of both carbonyls)
[M-Cl]⁺ (Loss of chlorine)

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of 5-Chloro- scienceopen.comscielo.brnaphthoquinone, it is possible to determine exact bond lengths, bond angles, and torsional angles.

Table 5: Typical Crystallographic Parameters for a Chloro-Naphthoquinone Derivative

ParameterTypical Value / Observation
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, Pbca
C=O Bond Length~1.21-1.23 Å
Aromatic C=C Bond Length~1.37-1.42 Å
C-Cl Bond Length~1.73-1.75 Å
Intermolecular Interactionsπ-π stacking, Halogen bonds, C-H···O interactions

Other Advanced Spectroscopic Techniques for Characterization (e.g., ESR for Radical Species)

Beyond the core techniques, other advanced methods can provide further specialized information. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is specifically used to detect and characterize species with unpaired electrons (paramagnetic species), such as free radicals. nih.govlibretexts.org

Quinones are redox-active molecules and can be readily reduced by one electron to form a semiquinone radical anion. ESR spectroscopy could be used to study this radical species of 5-Chloro- scienceopen.comscielo.brnaphthoquinone. The resulting ESR spectrum would provide a g-factor, which is characteristic of the radical. mit.edu More importantly, the spectrum would display a complex hyperfine splitting pattern due to the interaction of the unpaired electron with the magnetic nuclei in the molecule (¹H, ¹³C, and ³⁵/³⁷Cl). Analysis of this hyperfine structure would yield coupling constants that provide detailed information about the distribution of the unpaired electron's spin density across the molecular framework. mit.eduyoutube.com

Computational and Theoretical Investigations of 5 Chloro 1 2 Naphthoquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chloro- nih.govelsevierpure.comnaphthoquinone. These methods model the electronic distribution and energy of the molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Table 1: Representative Data from DFT Calculations on a Related Chloro-Naphthoquinone Derivative (2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone)

ParameterDescriptionTypical Findings
Optimized Geometry Calculation of the lowest energy conformation of the molecule.Provides precise bond lengths (e.g., C=O, C-Cl) and bond angles, confirming the overall molecular structure.
Electronic Energy The total energy of the molecule in its ground electronic state.Used to assess the relative stability of different conformations or isomers.
Dipole Moment A measure of the overall polarity of the molecule.Indicates the charge distribution and influences intermolecular interactions and solubility.

This table illustrates the type of data obtained from DFT studies on related compounds, as specific values for 5-Chloro- nih.govelsevierpure.comnaphthoquinone are not detailed in the provided search results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant descriptor of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For naphthoquinone derivatives, FMO analysis helps predict sites susceptible to nucleophilic or electrophilic attack. ajchem-a.comconicet.gov.ar In studies of related 1,4-naphthoquinones, the HOMO is often distributed over the quinone ring and substituent atoms, while the LUMO is typically localized on the quinone moiety, indicating its electrophilic character. ajchem-a.com The energy gap and other reactivity descriptors derived from FMO analysis, such as chemical hardness and softness, provide a quantitative measure of the molecule's stability and reactivity. conicet.gov.ar

Table 2: Key Reactivity Descriptors from FMO Analysis

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Relates to the electron-donating ability of the molecule.
LUMO Energy (ELUMO) -Relates to the electron-accepting ability of the molecule.
Energy Gap (ΔE) ELUMO – EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Chemical Hardness (η) (ELUMO – EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; indicates higher reactivity.

This table defines key descriptors obtainable from FMO analysis. Specific energy values for 5-Chloro- nih.govelsevierpure.comnaphthoquinone are not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

For naphthoquinone structures, MEP maps consistently show strong negative potentials around the carbonyl oxygen atoms, identifying them as primary sites for electrophilic interactions and hydrogen bonding. nih.govnih.gov The aromatic rings typically exhibit regions of both positive and negative potential. The presence of the electronegative chlorine atom in 5-Chloro- nih.govelsevierpure.comnaphthoquinone would be expected to influence the MEP map by withdrawing electron density, thereby affecting the potential around adjacent atoms. This visualization helps in understanding non-covalent interactions, such as how the molecule might bind to a biological receptor. nih.govsemanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a relatively rigid molecule like 5-Chloro- nih.govelsevierpure.comnaphthoquinone, MD simulations are particularly useful for analyzing its interactions with larger biological targets such as proteins or nucleic acids. nih.gov

An MD simulation begins with a known structure, often derived from molecular docking, and simulates its dynamic behavior in a specified environment (e.g., in a water box to mimic physiological conditions). nih.govksu.edu.sa The simulation tracks the trajectory of the ligand-target complex, providing insights into the stability of the binding pose, the nature of intermolecular interactions (like hydrogen bonds and van der Waals forces), and the conformational changes that may occur upon binding. nih.govmdpi.com By analyzing parameters such as Root Mean Square Deviation (RMSD), one can assess the stability of the complex over the simulation period, which typically lasts for nanoseconds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For naphthoquinone derivatives, QSAR models have been developed to predict their anticancer or aromatase inhibitory activities. nih.govelsevierpure.commdpi.com

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as steric (van der Waals volume), electronic (electronegativity, mass), and topological features. nih.govnih.gov A statistical method, such as multiple linear regression (MLR), is then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov

A successful QSAR model can provide insights into the structural features that are crucial for a compound's activity and can be used to predict the potency of new, unsynthesized analogs. nih.govbrieflands.com For example, a QSAR study on 2,3-dichloro-1,4-naphthoquinone and its derivatives identified mass, electronegativity, and van der Waals volume as key descriptors governing their aromatase inhibitory activity. nih.gov

In Silico Prediction of Biological Activity and Binding Modes (e.g., Molecular Docking)

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action at a molecular level. thebioscan.com

In the docking process, the 5-Chloro- nih.govelsevierpure.comnaphthoquinone molecule would be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity (e.g., in kcal/mol). mdpi.com The results provide a predicted binding pose and a score that ranks its potential efficacy. Studies on other naphthoquinone derivatives have used molecular docking to investigate their interactions with targets like neuraminidase, BCL-2 protein, and various enzymes involved in cancer pathways. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions within the binding pocket, that stabilize the ligand-receptor complex. mdpi.com

Table 3: Common Biological Targets for Naphthoquinone Derivatives in Docking Studies

Biological TargetAssociated Disease/ProcessPotential Interaction Insights from Docking
Neuraminidase Influenza (H5N1)Identification of binding modes within the enzyme's active site.
BCL-2 Protein Cancer (Apoptosis Regulation)Prediction of hydrogen bonding and other interactions that inhibit the anti-apoptotic function.
Aromatase (CYP19A1) Breast CancerUnderstanding how the ligand interacts with the heme group in the active site.
IDO1 Pathogen Activity / Immune EvasionPredicting binding affinity and key interactions for inhibitor design.

This table lists examples of protein targets used in docking studies of related naphthoquinone compounds to illustrate the application of this method.

Structure Activity Relationship Sar Studies of 5 Chloro 1 2 Naphthoquinone Derivatives

Influence of the Chlorine Substituent Position and Nature on Chemical Reactivity and Biological Activity

The presence and position of a chlorine atom on the naphthoquinone framework are critical modulators of its physicochemical properties and, consequently, its biological activity. Although specific studies focusing exclusively on 5-Chloro- mdpi.comnih.govnaphthoquinone are limited, general principles from related structures, such as 1,4-naphthoquinones, provide a strong predictive foundation.

The chlorine atom is an electron-withdrawing group, which enhances the electrophilicity of the quinone ring. This increased reactivity is crucial for one of the primary mechanisms of action for many quinones: their ability to undergo Michael addition reactions with biological nucleophiles like the thiol groups in cysteine residues of proteins. nih.gov Theoretical studies on benzoquinone, a related structure, have shown that the addition of chlorine atoms significantly enhances its reactivity toward thiols. nih.gov This suggests that the chlorine at the C5 position of 5-Chloro- mdpi.comnih.govnaphthoquinone would influence the electronic environment of the entire ring system, affecting its redox potential and susceptibility to nucleophilic attack.

Furthermore, the position of the substituent is paramount. For instance, studies on hydroxynaphthoquinones show that substitution at the C5 position (on the benzene (B151609) ring) versus the C2 position (on the quinone ring) leads to different toxicity profiles and mechanisms. nih.gov 5-hydroxy-1,4-naphthoquinone's toxicity is linked to both electrophilic addition and free radical formation, whereas 2-hydroxy-1,4-naphthoquinone's toxicity is not fully explained by these mechanisms. nih.gov By analogy, a chlorine atom at the C5 position of a mdpi.comnih.govnaphthoquinone would modulate the properties of the distal quinone ring through inductive and resonance effects, differing significantly from a chlorine atom located directly on the quinone ring (e.g., at C3 or C4). The introduction of a chlorine atom can also increase the lipophilicity of the molecule, which can alter its ability to cross cell membranes and interact with intracellular targets.

Impact of Other Substitution Patterns (e.g., Hydroxyl, Amino, Thio) on Mechanistic Outcomes

The introduction of other functional groups onto the 5-Chloro- mdpi.comnih.govnaphthoquinone scaffold dramatically alters its biological activity. The replacement of a second chlorine atom (as in 2,3-dichloro-1,4-naphthoquinone) with amino, hydroxyl, or thio groups is a common strategy to create libraries of derivatives with diverse pharmacological profiles. bohrium.com

Amino Substituents: The substitution of a chloro group with an amino group is a widely explored modification. A series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives were synthesized and showed potent anticancer activity. bohrium.com The nature of the amino substituent is critical; for example, open-chain imido-substituted derivatives of 2-chloro-1,4-naphthoquinone (B24044) displayed greater potency against prostate cancer cell lines than other variants. researchgate.net The presence of an amino group, particularly a secondary amine like in 2-anilino-1,4-naphthoquinone, can modulate the compound's redox properties and its interactions with biological molecules. mdpi.com In a study involving 2,3-dichloro-1,4-naphthoquinone, its reaction with various amino acids led to derivatives with selective antitumor activity against either cervical or breast cancer cell lines, highlighting the specificity that can be achieved. mdpi.com

Thio Substituents: The introduction of sulfur-containing side chains has also yielded potent enzyme inhibitors. For instance, a derivative of 1,4-naphthoquinone (B94277) featuring a thiopropanoic acid side chain (3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid) showed high binding affinity for the enzyme MKK7, a target in cancer therapy. nih.gov This suggests that adding a thio-based functional group to a 5-Chloro- mdpi.comnih.govnaphthoquinone core could direct its activity towards specific cellular enzymes.

Hydroxyl Substituents: The position of hydroxyl groups significantly impacts the mechanism of toxicity. Studies on 1,4-naphthoquinone derivatives show that a hydroxyl group at the C5 position (juglone) results in toxicity mediated by both electrophilic arylation and redox cycling (generation of reactive oxygen species). nih.gov In contrast, a hydroxyl group at C2 (lawsone) leads to lower toxicity. nih.gov This indicates that introducing a hydroxyl group to the 5-Chloro- mdpi.comnih.govnaphthoquinone structure would likely have a profound, position-dependent effect on its biological mechanism.

Table 1: Effect of Substituents on the Anticancer Activity of Chloro-Naphthoquinone Analogs

Rational Design Principles for Modulating Specificity and Potency of Naphthoquinone-Based Molecules

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to enhance potency and specificity while minimizing toxicity. 182.160.97 For naphthoquinone-based molecules, several key principles guide this process.

Target-Based Structural Modification: A primary strategy involves modifying a lead compound based on the structure of its biological target. 182.160.97 For example, in designing inhibitors for quinol/fumarate reductase (QFR), analogues of lawsone (2-hydroxy-1,4-naphthoquinone) with varying alkyl side chain lengths were synthesized to probe the enzyme's substrate-binding pocket. nih.gov This approach allows for the optimization of interactions, such as van der Waals forces and hydrophobic interactions, within the active site.

Modulation of Redox Properties: The biological activity of naphthoquinones is often tied to their redox properties. mdpi.com Substituents can be chosen to either enhance or temper this reactivity. Electron-donating groups can decrease the redox potential, while electron-withdrawing groups can increase it. This allows for the fine-tuning of the molecule's ability to generate reactive oxygen species or participate in cellular redox cycles.

Introduction of Specificity-Conferring Moieties: Incorporating fragments known to interact with specific biological targets can guide the molecule's activity. For instance, designing novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors involved synthesizing a series of naphthoquinone derivatives, some of which showed potent and selective activity. nih.gov Similarly, the development of chiral β-butyl lawsone derivatives led to potent antibacterial agents, where the absolute configuration of the side chain was crucial for activity. rsc.org This highlights the importance of stereochemistry in rational design.

Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar physical or chemical properties. For example, replacing a hydroxyl group with a bromine atom in a series of 1,4-naphthoquinones resulted in novel and potent inhibitors, demonstrating that such substitutions can lead to improved biological profiles. nih.gov

Correlation of Computational Descriptors with Observed Biological Activities

Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules, thereby accelerating the drug design process. researchgate.net For naphthoquinone derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dovepress.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. For a series of 1,4-naphthoquinones, a QSAR study found that their cytotoxic activity could be correlated with descriptors such as the energy of the lowest unoccupied molecular orbital (E(LUMO)) and the reactivity index ω. nih.gov This indicates that the molecule's ability to accept an electron is a key determinant of its cytotoxicity. Such models provide guidelines for future structural modifications to enhance potency. nih.gov

Molecular Docking and Dynamics: Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting the preferred orientation and binding affinity. nih.gov This method was used to study the interaction of naphthoquinone derivatives with the heat shock protein 90 (Hsp90), identifying key amino acid residues (e.g., Val136, Phe138) involved in binding. nih.gov Such insights are crucial for the rational design of more potent inhibitors. tandfonline.com Furthermore, molecular dynamics simulations can assess the stability of the ligand-protein complex over time. frontiersin.org For example, a study on naphthoquinone derivatives as potential anticancer agents used docking to evaluate binding affinities and molecular dynamics to confirm the stability of the most promising compound within the target enzyme's active site. frontiersin.org These computational approaches allow researchers to prioritize which derivatives to synthesize and test, saving significant time and resources.

Table 2: Application of Computational Methods in Naphthoquinone Research

Biosynthesis and Natural Occurrence of Naphthoquinones Contextual Relevance for Synthetic Analogues

Major Biosynthetic Pathways of Naphthoquinones in Plants and Microorganisms

Naphthoquinones are synthesized through several distinct metabolic routes, highlighting a remarkable instance of convergent evolution in chemical synthesis across different life forms. nih.gov The primary pathways involved are the o-succinylbenzoate (OSB) pathway, the acetate-malonate pathway, the 4-hydroxybenzoic acid (4HBA)/geranyl diphosphate (GPP) pathway, and the homogentisate (HGA)/mevalonic acid (MVA) pathway. nih.gov

o-Succinylbenzoate (OSB) Pathway: This pathway is a major route for the biosynthesis of phylloquinone (Vitamin K1) in plants and menaquinone (Vitamin K2) in bacteria. nih.govbohrium.com The process begins with chorismate, which is isomerized to isochorismate. nih.gov A key intermediate, o-succinylbenzoic acid (OSB), is formed and subsequently activated to its coenzyme A (CoA) ester. nih.govwikipedia.org This activated form then undergoes cyclization to form 1,4-dihydroxy-2-naphthoic acid (DHNA), a central precursor to various naphthoquinones. nih.govnih.gov In plants like Juglans regia (walnut), DHNA can be decarboxylated to produce 1,4-naphthoquinone (B94277), which is then hydroxylated to form the well-known allelochemical, juglone. nih.gov

Acetate-Malonate Pathway: This pathway, also known as the polyketide pathway, is common in fungi and some bacteria for the production of a wide range of aromatic compounds, including naphthoquinones. chegg.comslideshare.netwikipedia.org The synthesis starts with a starter unit, typically acetyl-CoA, followed by the sequential addition of extender units, usually malonyl-CoA. slideshare.netijrpr.comslideshare.net This process, managed by polyketide synthases, builds a polyketide chain that subsequently undergoes cyclization and aromatization to form the naphthoquinone skeleton. chegg.comwikipedia.org For example, the fungal metabolite javanicin is synthesized via the condensation of seven acetyl-CoA units. chegg.com

Other Significant Pathways:

4-Hydroxybenzoic Acid (4HBA)/Geranyl Diphosphate (GPP) Pathway: Utilized by species in the Boraginaceae family, this pathway leads to the formation of isohexenylnaphthazarins like shikonin (B1681659) and alkannin. It begins with the combination of 4-hydroxybenzoic acid (4HBA) and geranyl diphosphate (GPP). nih.gov

Homogentisate (HGA)/Mevalonic Acid (MVA) Pathway: This route is also involved in the synthesis of certain plant naphthoquinones. nih.gov

Biosynthetic PathwayPrimary PrecursorsKey IntermediatesExample End ProductsCommonly Found In
o-Succinylbenzoate (OSB) PathwayChorismate, α-ketoglutarateo-Succinylbenzoic acid (OSB), 1,4-dihydroxy-2-naphthoic acid (DHNA)Phylloquinone, Menaquinone, JuglonePlants, Bacteria
Acetate-Malonate PathwayAcetyl-CoA, Malonyl-CoAPolyketide chainJavanicin, Fusarubin, Plumbagin (B1678898)Fungi, Bacteria, some Plants
4-Hydroxybenzoic Acid (4HBA)/Geranyl Diphosphate (GPP) Pathway4-Hydroxybenzoic acid, Geranyl diphosphateGeranylhydroquinoneShikonin, AlkanninPlants (e.g., Boraginaceae)

Enzymology of Naphthoquinone Biosynthesis and Related Genetic Clusters

The biosynthesis of naphthoquinones is a highly regulated process involving a cascade of specific enzymes. The genes encoding these enzymes are often physically linked on the chromosome, forming biosynthetic gene clusters (BGCs). nih.govfrontiersin.org This clustering facilitates the coordinated expression of all the genes required to produce a specific metabolite. frontiersin.orgrsc.org

In the o-Succinylbenzoate pathway , key enzymes have been identified through studies in organisms like E. coli and Arabidopsis. nih.gov The pathway starts with isochorismate synthase (ICS) converting chorismate to isochorismate. nih.gov In plants, a trifunctional enzyme called PHYLLO carries out the subsequent three steps to produce OSB. nih.gov The activation of OSB is catalyzed by o-succinylbenzoate-CoA ligase (encoded by the menE gene in E. coli). wikipedia.org The crucial cyclization step to form DHNA is performed by DHNA-CoA synthase. nih.gov

In the Acetate-Malonate pathway , the core enzymes are the polyketide synthases (PKSs). chegg.comnih.gov These are large, multifunctional enzymes or enzyme complexes that catalyze the iterative condensation of acetyl and malonyl units. wikipedia.org Fungal PKSs involved in producing aromatic compounds are typically non-reducing PKSs. nih.gov Following the creation of the polyketide backbone by PKS, a series of tailoring enzymes—such as cyclases, oxidoreductases, and transferases—modify the structure to yield the final naphthoquinone product. nih.gov Genes for these tailoring enzymes are typically found within the same BGC as the core PKS gene. nih.govnih.gov For instance, in Streptomyces cinnamonensis, a gene cluster is responsible for producing the furanonaphthoquinone I. nih.gov Similarly, composite "superclusters" have been identified in fungi like Monascus, where genes for naphthoquinone synthesis are embedded with those for other pigments, suggesting a shared evolutionary origin and regulatory control. nih.gov

PathwayEnzymeFunctionGenetic Locus Example
o-Succinylbenzoate (OSB) PathwayIsochorismate Synthase (ICS)Chorismate → Isochorismate-
PHYLLO (trifunctional)Isochorismate → o-Succinylbenzoate (OSB)-
o-Succinylbenzoate-CoA LigaseOSB → OSB-CoAmenE (in E. coli)
DHNA-CoA SynthaseOSB-CoA → 1,4-dihydroxy-2-naphthoic acid (DHNA)menB (in E. coli)
Acetate-Malonate PathwayPolyketide Synthase (PKS)Builds polyketide backbone from Acetyl/Malonyl-CoAcrz7 (in Cladonia metacorallifera)
Tailoring Enzymes (e.g., Cyclases, Oxidases)Modify polyketide backbone to final naphthoquinoneLocated in BGC with PKS

Phylogenetic and Evolutionary Aspects of Naphthoquinone Production Across Life Kingdoms

The ability to synthesize naphthoquinones is not confined to a single lineage but is found scattered across disparate groups of organisms, including bacteria, fungi, plants, and even some animals. oup.comscienceopen.com This widespread but patchy distribution strongly suggests that the capacity for naphthoquinone biosynthesis has evolved independently multiple times, a phenomenon known as convergent evolution. nih.govoup.com

In the plant kingdom, specialized 1,4-naphthoquinones are produced by species in nearly 20 different orders of vascular plants, predominantly among dicots but also appearing in monocots and ferns. nih.govoup.com The fact that these plants utilize at least four different biochemical pathways to arrive at the same class of compounds is powerful evidence for this evolutionary convergence. nih.gov This independent evolution likely arose in response to similar ecological pressures, such as the need for defense against herbivores and pathogens or to gain a competitive advantage over neighboring plants. nih.govoup.com The evolution of these pathways was likely facilitated by the recruitment of enzymes from primary metabolism, followed by gene duplication and neofunctionalization to create novel biosynthetic capabilities. oup.com

In fungi, naphthoquinone production is also widespread and contributes to survival and diversification. nih.gov The biosynthetic gene clusters responsible for their production can evolve through expansion, merger, and diversification of ancestral gene clusters. nih.gov This is seen in the "superclusters" found in some fungi, where pathways for different secondary metabolites are physically and functionally intertwined. nih.gov In some arachnids, such as harvestmen (Opiliones), naphthoquinones are key components of their defensive secretions, and the evolution of these chemical defenses can be traced phylogenetically. researchgate.net The presence of different quinone types (naphthoquinones vs. benzoquinones) in different lineages of harvestmen provides a model system for studying the evolutionary history of chemical defenses. researchgate.net

Ecological Roles of Naphthoquinones (e.g., Allelopathy, Defense Mechanisms)

Naphthoquinones play a critical role in mediating interactions between organisms and their environment. researchgate.netscienceopen.com Their biological activity stems from their high reactivity, allowing them to act as prooxidants that generate reactive oxygen species (ROS) and as electrophiles that form covalent bonds with proteins and other nucleophiles. nih.govannualreviews.orgresearchgate.net

Allelopathy: One of the most well-documented ecological functions of naphthoquinones is allelopathy—the chemical inhibition of one plant by another. nih.govnih.gov The classic example is juglone (5-hydroxy-1,4-naphthoquinone) produced by black walnut (Juglans nigra). nih.govnih.gov It is released from the tree's leaves, roots, and fruit husks into the soil, where it inhibits the germination and growth of many other plant species, thus reducing competition for resources. nih.govnih.gov Similarly, 2-methoxy-1,4-naphthoquinone (2-MNQ), produced by the invasive plant Impatiens glandulifera, has a potent allelopathic effect on native species by inducing oxidative stress. mdpi.com Naphthoquinones are considered a promising avenue for developing agents that exploit the unique biology of certain organisms, such as the pathogenic algae Prototheca. asm.org

Defense Mechanisms: Naphthoquinones serve as potent defense compounds against a wide array of antagonists.

Antimicrobial and Antifungal Activity: Many plants and fungi produce naphthoquinones to protect against pathogenic microbes. researchgate.netresearchgate.net Plumbagin, for instance, exhibits strong antibacterial and antifungal properties. researchgate.netnih.gov In fungi, these compounds can act as phytoalexins or may contribute to their pathogenicity against other organisms. researchgate.net

Insecticidal and Anti-herbivore Activity: The toxicity of naphthoquinones deters feeding by many herbivores and insects. researchgate.net This chemical defense is crucial for plant survival.

Antiviral Properties: Several naphthoquinones, such as shikonin and juglone, have demonstrated antiviral effects. nih.gov

These defensive and allelopathic properties underscore the ecological success of the organisms that produce them. The ability to synthesize these reactive molecules provides a significant adaptive advantage in competitive natural environments. nih.gov

Environmental Chemistry of Naphthoquinones Excluding Toxicity and Health Effects

Formation and Presence of Naphthoquinones as Environmental Chemicals

Naphthoquinones are found in the environment as both natural products and anthropogenic chemicals. They are notably present in the atmosphere as byproducts of the combustion of fossil fuels and tobacco. nih.govresearchgate.net Furthermore, 1,2- and 1,4-naphthoquinones are known toxic metabolites of naphthalene (B1677914), a major polycyclic aromatic hydrocarbon (PAH) found in ambient air. nih.govresearchgate.net

The formation of chlorinated aromatic compounds, a class to which 5-Chloro- eurochlor.orgnih.govnaphthoquinone belongs, is often associated with combustion processes, especially in the presence of chlorine. mit.educas.cz The chlorination of PAHs like naphthalene can occur in the post-combustion zone of incinerators. nih.govdiva-portal.org Studies on polychlorinated naphthalenes (PCNs) have shown that their formation can happen through the chlorination of naphthalene already present in the combustion stream, de novo synthesis from other PAHs, and potentially through the condensation of chlorophenols. nih.govdiva-portal.org Although direct evidence for the formation of 5-Chloro- eurochlor.orgnih.govnaphthoquinone through these pathways is not available, it is plausible that similar mechanisms could contribute to its presence in environments impacted by combustion of chlorine-containing materials.

Table 1: Potential Environmental Sources of Naphthoquinones and Chlorinated Derivatives

Source CategorySpecific ExamplesRelevant Compounds
Combustion Processes Fossil fuel combustion, tobacco smoke, waste incinerationNaphthoquinones, Chlorinated Naphthoquinones
Metabolic Processes Biotransformation of naphthalene1,2-Naphthoquinone (B1664529), 1,4-Naphthoquinone (B94277)
Industrial Processes Chemical manufacturing and useVarious chlorinated aromatic compounds

Environmental Fate and Chemical Degradation Pathways in Various Media

The environmental fate of chlorinated aromatic compounds is complex and depends on a variety of factors, including the degree of chlorination and the environmental medium. Generally, higher chlorinated congeners are more susceptible to anaerobic biotransformation, while lower chlorinated ones are more amenable to aerobic biodegradation. eurochlor.org The complete biodegradation of highly chlorinated compounds may necessitate a sequence of both anaerobic and aerobic conditions. eurochlor.org

Biotic Degradation:

Microorganisms have developed several mechanisms to degrade chlorinated aromatic compounds. Under aerobic conditions, the primary enzymatic attacks involve:

Oxygenases: These enzymes insert oxygen from O2 into the aromatic ring.

Hydrolytic dehalogenases: These enzymes replace a chlorine atom with a hydroxyl group.

Glutathione (B108866) S-transferases: These enzymes replace a chlorine atom with the sulfhydryl group of glutathione. eurochlor.org

For instance, Pseudomonas putida has been shown to be capable of the total degradation of 2-chloro-1,4-naphthoquinone (B24044). The degradation process begins with hydroxylation of the quinone ring, followed by the elimination of the chlorine substituent to form lawsone (2-hydroxy-1,4-naphthoquinone), which is then further metabolized. nih.gov

Under anaerobic conditions, reductive dehalogenation is the predominant mechanism, where a chlorine atom is replaced by a hydrogen atom. eurochlor.org

Abiotic Degradation:

Abiotic degradation pathways are also significant for chlorinated compounds. Photodegradation, driven by sunlight, can be a major transformation process for some chlorinated organics in aqueous environments and on surfaces. nih.govbohrium.com The presence of substances like dissolved organic matter can facilitate the photodegradation of chlorinated compounds by producing reactive species such as hydrated electrons and hydroxyl radicals. nsf.gov

Table 2: Overview of Potential Degradation Pathways for Chlorinated Naphthoquinones

Degradation TypePathwayDescriptionEnvironmental Conditions
Biotic Aerobic OxidationEnzymatic incorporation of oxygen, leading to ring cleavage.Oxygen-rich environments (e.g., surface water, aerobic soils).
Reductive DechlorinationRemoval of chlorine atoms, replaced by hydrogen.Oxygen-deficient environments (e.g., sediments, anaerobic groundwater).
HydrolysisEnzymatic replacement of chlorine with a hydroxyl group.Aerobic and anaerobic conditions.
Abiotic PhotodegradationBreakdown of the molecule by sunlight.Surface waters and atmospheric particles.
HydrolysisChemical reaction with water leading to decomposition.Aqueous environments.

Chemical Interactions of Naphthoquinones within Environmental Systems

Quinones, including naphthoquinones, are highly reactive molecules that can act as both prooxidants and electrophiles. nih.govresearchgate.net This reactivity dictates their chemical interactions within environmental systems.

As prooxidants, they can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This process can influence the chemical transformation of other environmental contaminants.

As electrophiles, naphthoquinones can form covalent bonds with nucleophiles. nih.govresearchgate.net In the environment, natural organic matter, such as humic and fulvic acids, is rich in nucleophilic functional groups (e.g., hydroxyl, thiol, and amino groups). It is plausible that 5-Chloro- eurochlor.orgnih.govnaphthoquinone could react with these components of soil and sediment, leading to its immobilization and altering its bioavailability and subsequent fate. Humic substances have been shown to interact with a variety of organic pollutants, affecting their transport and degradation. The quinonoid moieties within humic structures themselves can act as redox mediators, potentially influencing the transformation of other compounds. researchgate.netnih.govepa.gov

The chlorine substituent on the 5-Chloro- eurochlor.orgnih.govnaphthoquinone molecule is expected to influence its reactivity. Electron-withdrawing groups like chlorine can enhance the electrophilic character of the quinone system, potentially increasing its reactivity towards environmental nucleophiles.

Table 3: Potential Chemical Interactions of 5-Chloro- eurochlor.orgnih.govnaphthoquinone in the Environment

Interacting EntityType of InteractionPotential Outcome
Natural Organic Matter (e.g., Humic Substances) Covalent bond formation (nucleophilic addition)Immobilization in soil/sediment; formation of bound residues.
Redox reactionsTransformation of both the naphthoquinone and the organic matter.
Other Environmental Contaminants Redox cyclingGeneration of reactive oxygen species, leading to co-transformation.
Water HydrolysisDecomposition to other chlorinated and hydroxylated species.

Future Perspectives and Emerging Research Directions for 5 Chloro 1 2 Naphthoquinone

Development of Novel and Efficient Synthetic Methodologies

Regioselective Synthesis: A primary challenge in the synthesis of compounds like 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone is the precise control of the substituent's position on the naphthoquinone scaffold. Future methodologies will likely employ advanced catalytic systems, such as transition-metal catalysis, to achieve high regioselectivity, ensuring the targeted synthesis of the 5-chloro isomer. nih.gov

Green Chemistry Approaches: There is a growing emphasis on the development of environmentally benign synthetic methods. Future syntheses of 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone will likely explore the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact. e-century.us

Combinatorial Chemistry and Diversity-Oriented Synthesis: To explore the structure-activity relationships of 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone derivatives, high-throughput synthesis methods will be crucial. The application of combinatorial chemistry and diversity-oriented synthesis will enable the rapid generation of a library of analogs with modifications at various positions of the naphthoquinone core, facilitating the identification of compounds with enhanced biological activity.

Deeper Mechanistic Elucidation of Biological Actions at the Atomic and Molecular Level

Identification of Molecular Targets: A crucial step will be to identify the specific cellular components (proteins, enzymes, nucleic acids) with which 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone interacts. mdpi.com Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening will be instrumental in pinpointing these molecular targets.

Structural Biology Studies: Once the molecular targets are identified, determining the three-dimensional structure of the 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone-target complex will provide invaluable insights into the mechanism of action. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be key techniques in this endeavor.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide a detailed picture of the binding interactions between 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone and its biological targets. nih.gov These computational approaches can help to rationalize the observed biological activity and guide the design of more potent and selective analogs.

Exploration of Untapped Biological Targets and Pathways

Anticancer Drug Development: Many naphthoquinones have shown promise as anticancer agents. nih.govnih.govmdpi.comacs.org Future studies should investigate the potential of 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone to inhibit the growth of various cancer cell lines and to understand the underlying mechanisms, which may involve the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways. semanticscholar.orgtandfonline.com

Antimicrobial Discovery: The emergence of antibiotic-resistant pathogens is a major global health concern. Naphthoquinones have been shown to possess antibacterial and antifungal activities. nih.gov The potential of 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone as a novel antimicrobial agent should be systematically evaluated against a broad spectrum of pathogenic microorganisms.

Neurodegenerative Diseases: Some studies have suggested that naphthoquinone derivatives may have neuroprotective effects. mdpi.com Given the significant unmet medical need in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, exploring the potential of 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone in this area is a worthy pursuit. hebmu.edu.cn

Integration of Advanced Analytical Techniques and Cheminformatics Approaches

Advanced Analytical Techniques: The sensitive and accurate determination of 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone and its metabolites in biological and environmental samples is crucial for pharmacokinetic, and toxicological studies. iaea.org Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) will be essential for these investigations. nih.govelsevierpure.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.comresearchgate.net By developing QSAR models for 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone and its analogs, researchers can predict the activity of new derivatives and prioritize their synthesis and testing.

Cheminformatics and Data Mining: The vast amount of chemical and biological data available in public and private databases can be leveraged to gain insights into the potential of 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone. Cheminformatics tools can be used to search for structurally similar compounds with known biological activities, predict potential off-target effects, and identify promising areas for further investigation. acs.org

Multidisciplinary Research in Naphthoquinone Chemistry and Biology

Collaboration between Chemists and Biologists: A close collaboration between synthetic chemists and biologists is essential. Chemists can design and synthesize novel derivatives of 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone, while biologists can evaluate their biological activities and elucidate their mechanisms of action. This iterative process of design, synthesis, and testing is crucial for the development of new therapeutic agents.

Integration of Computational Science: Computational scientists can play a vital role in accelerating the research process. Through the use of molecular modeling, QSAR, and cheminformatics, they can help to guide the design of new compounds, predict their properties, and analyze large datasets.

Translational Research: Ultimately, the goal of research on 5-Chloro- acs.orgsemanticscholar.orgnaphthoquinone is to translate the findings from the laboratory to the clinic. This will require a collaborative effort involving academic researchers, pharmaceutical companies, and regulatory agencies to advance the most promising compounds through preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing substituents at the 3-position of 5-chloro-[1,2]naphthoquinone?

  • Methodological Answer : Substituents at the 3-position can be introduced via photochemical reactions or sequential reduction-oxidation. For example, 3-acyl derivatives are synthesized by oxidizing photochemically generated 3-acyl-1,2-naphthalenediols. Alkyl groups are introduced by reducing these intermediates with amalgamated zinc followed by oxidation . For 3-(2-oxoalkyl) derivatives, a one-pot photochemical reaction with 2-methoxy-1-alkenes followed by oxidation is effective .

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Store at 2–8°C in a dry, ventilated area away from light and oxidizing agents. Use N95 masks, gloves, and eye protection due to its acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Avoid contact with thiol-containing compounds, as it undergoes Michael-type additions, altering reactivity .

Q. How can the redox cycling properties of this compound be experimentally monitored?

  • Methodological Answer : Electrochemical methods, such as cyclic voltammetry, measure quinone/semiquinone redox potentials. Couple this with oxygen consumption assays to assess ROS generation. For example, 1,2-naphthoquinones exhibit higher electrocatalytic oxygen reduction activity than 1,4-isomers due to hydrogen-bonding in semiquinone intermediates .

Advanced Research Questions

Q. How do substituent positions on the naphthoquinone scaffold influence ROS generation and enzyme inhibition?

  • Methodological Answer : Substituents at ortho positions (e.g., 3- or 4-positions) enhance redox cycling by stabilizing semiquinone radicals via hydrogen-bonding networks. For instance, 5-chloro derivatives with electron-withdrawing groups lower the semiquinone redox potential, increasing ROS generation and potency against enzymes like ubiquitin-specific protease-2 (USP2) .

Q. What experimental approaches differentiate chemical vs. enzymatic pathways in this compound-induced cytotoxicity?

  • Methodological Answer : Use diaphorase activity assays with electron acceptors (e.g., DCPIP, ferricyanide) to test enzymatic redox cycling. If no catalysis is observed (as with 1,2-naphthoquinone in lens proteins), cytotoxicity is attributed to direct chemical reactions, such as thiol alkylation. Confirm via glutathione depletion assays and protein-SH adduct detection .

Q. How does this compound induce DNA damage, and what methods quantify this effect?

  • Methodological Answer : In cell-free systems, combine this compound with tyrosinase to oxidize it to its reactive form, then incubate with DNA to detect depurinating adducts (e.g., N7-deoxyguanosine) via LC-MS. For strand breaks, use ³²P-labeled DNA fragments and gel electrophoresis .

Q. Why are 1,2-naphthoquinone derivatives more potent enzyme inhibitors than 1,4-isomers despite similar redox potentials?

  • Methodological Answer : The ortho-quinone configuration in 1,2-derivatives allows stronger interactions with enzyme active sites. For example, hydrogen-bonding between the semiquinone radical and USP2 enhances inhibitor binding, unlike 1,4-isomers, which lack this stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.